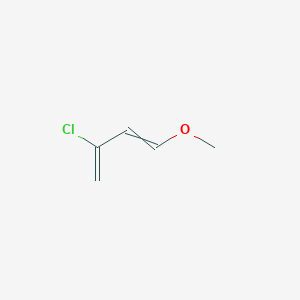
3-chloro-1-methoxy-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-methoxy-1,3-butadiene is an organic compound with the molecular formula C5H7ClO It is a halogenated diene, characterized by the presence of both a chlorine atom and a methoxy group attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-methoxy-1,3-butadiene can be achieved through several methods. One common approach involves the dehydrohalogenation of halogenated butenes. For example, the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) can yield this compound . The reaction typically requires phase-transfer catalysts to enhance the yield and simplify the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of phase-transfer catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1-methoxy-1,3-butadiene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as halogens and hydrogen halides, to form addition products.
Diels-Alder Reactions: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) can be used under mild conditions.
Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Electrophilic Addition: Products include 1,2-dihalogenated or 1,2-haloalkyl derivatives.
Diels-Alder Reactions: Cyclohexene derivatives with various functional groups.
Substitution Reactions: Substituted dienes with different nucleophilic groups.
Aplicaciones Científicas De Investigación
3-chloro-1-methoxy-1,3-butadiene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-methoxy-1,3-butadiene in chemical reactions involves its conjugated diene system, which allows for various electrophilic and nucleophilic interactions. The presence of the chlorine atom and methoxy group influences the reactivity and selectivity of the compound in different reactions. For example, in Diels-Alder reactions, the compound’s conjugated system facilitates the formation of cyclohexene derivatives through a concerted mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-methoxy-1,3-butadiene
- 3-Bromo-1-methoxybuta-1,3-diene
- 1,3-Dichloro-1-methoxybutadiene
Uniqueness
3-chloro-1-methoxy-1,3-butadiene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other halogenated dienes. The presence of both a chlorine atom and a methoxy group allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
53144-32-4 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
3-chloro-1-methoxybuta-1,3-diene |
InChI |
InChI=1S/C5H7ClO/c1-5(6)3-4-7-2/h3-4H,1H2,2H3 |
Clave InChI |
RWXHPGAQVWALQO-UHFFFAOYSA-N |
SMILES canónico |
COC=CC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















